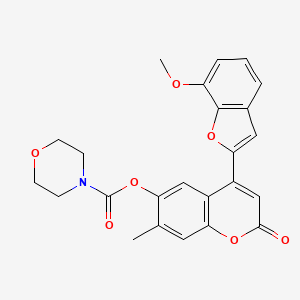

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Description

This compound is a hybrid heterocyclic molecule featuring a benzofuran moiety fused with a chromen (coumarin) backbone, substituted at the 6-position with a morpholine-4-carboxylate ester. The benzofuran group (7-methoxy-substituted) and the chromen core (7-methyl, 2-oxo) contribute to its planar aromatic structure, while the morpholine carboxylate introduces a polar, nitrogen-containing heterocycle.

Properties

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO7/c1-14-10-20-16(12-19(14)32-24(27)25-6-8-29-9-7-25)17(13-22(26)30-20)21-11-15-4-3-5-18(28-2)23(15)31-21/h3-5,10-13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMFMJTZPSYNIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)N3CCOCC3)C(=CC(=O)O2)C4=CC5=C(O4)C(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate (CAS Number: 898429-93-1) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in neuroprotection, antioxidant effects, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.4 g/mol. Its structure combines elements from benzofuran and chromenone derivatives, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 898429-93-1 |

| Molecular Formula | C24H21NO7 |

| Molecular Weight | 435.4 g/mol |

Neuroprotective Effects

Research indicates that derivatives of benzofuran, including the target compound, exhibit significant neuroprotective properties. A study evaluated various benzofuran derivatives for their ability to protect against NMDA-induced excitotoxicity in rat cortical neurons. Among the tested compounds, those with specific substitutions showed promising results:

- Compound 1f (with -CH3 substitution) demonstrated neuroprotective effects comparable to memantine at concentrations as low as 30 µM.

- Compound 1j (with -OH substitution) also showed significant anti-excitotoxic effects at higher concentrations (100 and 300 µM) and was effective in scavenging free radicals and inhibiting lipid peroxidation in brain homogenates .

These findings suggest that structural modifications can enhance neuroprotective efficacy, making such compounds potential candidates for treating neurodegenerative diseases.

Antioxidant Activity

The compound's antioxidant properties have been highlighted in various studies. It has been shown to scavenge reactive oxygen species (ROS) effectively, which is crucial in mitigating oxidative stress-related cellular damage. The antioxidant activity is attributed to the presence of methoxy and hydroxyl groups in its structure, which play a significant role in radical scavenging mechanisms .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism by which it exerts these effects involves the induction of apoptosis in cancer cells through interactions with key regulatory proteins such as p53 and caspases. Additionally, its ability to modulate inflammatory pathways may contribute to its anticancer activity by reducing tumor-promoting inflammation.

The biological activities of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate can be summarized as follows:

- Neuroprotection : Inhibition of NMDA receptor-mediated excitotoxicity.

- Antioxidant Activity : Scavenging of free radicals and upregulation of endogenous antioxidant enzymes.

- Anticancer Activity : Induction of apoptosis through modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of benzofuran derivatives:

- Neuroprotective Study : A series of synthesized benzofuran derivatives were evaluated for neuroprotective effects against excitotoxicity. The study concluded that specific substitutions significantly enhance protective efficacy .

- Antioxidant Evaluation : Research demonstrated that compounds with methoxy groups effectively reduced oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in neurodegenerative disorders .

- Anticancer Research : Investigations into the anticancer properties revealed that certain benzofuran derivatives could inhibit cancer cell proliferation and induce apoptosis, supporting their use as potential chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl {[4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate ()

Structural Differences :

- Core Structure : Shares the 4-(7-methoxybenzofuran-2-yl)-2-oxochromen backbone.

- Substituent Variation : The target compound’s morpholine carboxylate is replaced by a tert-butyl acetoxy group.

Physicochemical Implications :

- Lipophilicity : The tert-butyl group is highly lipophilic, whereas the morpholine carboxylate enhances polarity. This suggests the target compound may exhibit better aqueous solubility.

Functional Impact :

- The morpholine group’s nitrogen could participate in hydrogen bonding or act as a weak base, influencing bioavailability or target binding. The tert-butyl group, in contrast, primarily contributes to steric bulk .

5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one ()

Structural Differences :

- Core Structure : Chromen-4-one (flavone) backbone vs. the target’s chromen-2-one.

- Substituents : The flavone derivative lacks the benzofuran and morpholine groups, instead featuring a 4-methoxyphenyl substituent and hydroxyl/methoxy groups.

Physicochemical Implications :

- Hydrogen Bonding : The hydroxyl group in the flavone enables stronger hydrogen-bonding interactions compared to the target’s methoxy and ester groups. This could affect crystal packing (e.g., via Etter’s hydrogen-bonding rules) and solubility .

- Electronic Effects : The electron-withdrawing carbonyl in chromen-4-one (flavone) vs. the electron-rich benzofuran in the target compound may alter UV absorption or redox properties.

Functional Impact :

- Flavonoids are known for antioxidant and enzyme inhibitory activities. The target compound’s benzofuran-morpholine hybrid may diverge in biological targets, possibly influencing kinase or protease inhibition due to its extended π-system and polar substituents .

Comparative Data Table

Research Findings and Limitations

- Crystallographic Insights : Tools like SHELX and WinGX () are critical for resolving the target compound’s crystal structure, particularly its hydrogen-bonding networks (e.g., morpholine N–H interactions) and π-stacking of the benzofuran-chromen system.

- Data Gaps : Experimental data on solubility, stability, and bioactivity for the target compound are absent in the provided evidence. Comparisons rely on substituent chemistry and analogous compounds.

- Contradictions: No direct contradictions exist, but substituent variations highlight divergent properties. For example, the tert-butyl analog’s stability vs.

Q & A

Q. What controls are essential in assays measuring the compound’s anti-inflammatory activity?

- Methodological Answer :

- Positive Controls : Include dexamethasone (for NF-κB inhibition) and celecoxib (COX-2 inhibition) .

- Vehicle Controls : Use DMSO at ≤0.1% to rule out solvent effects on cytokine release (e.g., IL-6, TNF-α) .

- Cell Viability Controls : Co-stain with propidium iodide to differentiate cytotoxicity from specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.